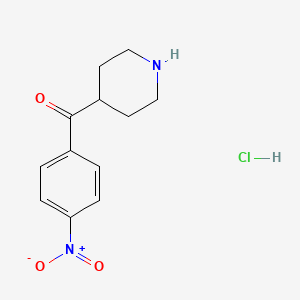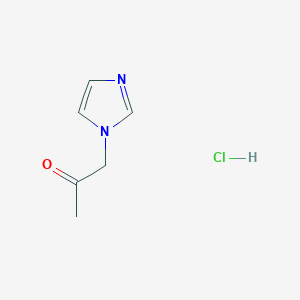
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride
Descripción general
Descripción
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with a molecular formula of CHClFN . It is an important intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride involves several steps. One method involves the reaction of a compound (3) and other reagents . Another approach for the synthesis of a similar compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .Aplicaciones Científicas De Investigación
Efficient PFAS Removal
Amine-containing sorbents, which share a functional group with 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, have been explored for the removal of PFAS from water supplies. The design of amine-functionalized sorbents for PFAS control in water treatment emphasizes the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, closely related to the core structure of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles through condensation and cyclization processes highlights the chemical versatility and pharmaceutical relevance of these compounds (Dar & Shamsuzzaman, 2015).
Monoamine Oxidase Inhibition
Pyrazoline derivatives, structurally related to pyrazoles, have shown promise as monoamine oxidase (MAO) inhibitors. The inhibition of MAO by substituted pyrazoline derivatives underscores the potential therapeutic applications of these compounds in treating neurological disorders (Mathew et al., 2013).
Antioxidant Activity Analysis
The analytical methods for determining antioxidant activity provide a framework for evaluating the potential antioxidant properties of compounds like 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride. These methods include spectrophotometry-based assays and electrochemical (bio)sensors, highlighting the diverse approaches to assessing the antioxidant capacity of chemical compounds (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14;/h1-6H,7H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXACTPGCBBBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)

amine](/img/structure/B3215026.png)
![2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B3215032.png)





![2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride](/img/structure/B3215073.png)
![2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B3215079.png)

